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molecular formula C7H14O2S B8346628 Tert-butyl (methylthio)acetate

Tert-butyl (methylthio)acetate

Cat. No. B8346628
M. Wt: 162.25 g/mol
InChI Key: HRYNRJBVWSHYOJ-UHFFFAOYSA-N
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Patent
US05233035

Procedure details

Under ice cooling, 33.4 g of tert-butyl bromoacetate was gradually added to 80.0 g of 15% sodium methylmercaptan aqueous solution and the resulting mixture was reacted at room temperature overnight. After completion of the reaction, the reaction mixture was extracted 4 times with ethyl acetate and the extract was washed with saturated sodium chloride aqueous solution. After the ethyl acetate layer was dried over magnesium sulfate, ethyl acetate was distilled off to give 26.8 g of crude tert-butyl (methylthio)acetate.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH3:10][SH:11].[Na]>>[CH3:10][S:11][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:1.2,^1:11|

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
80 g
Type
reactant
Smiles
CS.[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted 4 times with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the ethyl acetate layer was dried over magnesium sulfate, ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Name
Type
product
Smiles
CSCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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